ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate
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Overview
Description
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of the dichlorophenyl group and the benzoate ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4-dichlorophenyl): This compound shares the dichlorophenyl group but has a simpler structure.
Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: Another complex compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Biological Activity
Molecular Structure
The molecular formula of ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate is complex, featuring multiple functional groups that contribute to its biological activity. The presence of the 2,4-dichlorophenyl moiety suggests potential interactions with biological targets that may be involved in various disease pathways.
- Molecular Weight : Approximately 500 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
- Stability : Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The tetraoxo and spiro structures are known to interact with DNA and inhibit cell proliferation. A study explored the cytotoxic effects of related compounds on various cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting effective inhibition of tumor growth .
Antimicrobial Activity
Research has shown that derivatives of compounds containing the dichlorophenyl group exhibit antimicrobial properties. A case study involving a series of synthesized derivatives demonstrated that certain analogs displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In vitro assays showed that it could inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation. For instance, inhibition studies revealed that it effectively blocked the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Study 1: Anticancer Activity
A recent publication detailed a case where a derivative of this compound was tested against human breast cancer cells (MCF-7). The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests a promising avenue for further research into its use as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized several derivatives based on the core structure of ethyl 4-[3-(2,4-dichlorophenyl)-...]. Among these derivatives, one exhibited remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
Research Findings Summary
Properties
Molecular Formula |
C29H19Cl2NO7 |
---|---|
Molecular Weight |
564.4 g/mol |
IUPAC Name |
ethyl 4-[1-(2,4-dichlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate |
InChI |
InChI=1S/C29H19Cl2NO7/c1-2-38-28(37)14-7-10-16(11-8-14)32-26(35)21-22(27(32)36)29(24(33)17-5-3-4-6-18(17)25(29)34)39-23(21)19-12-9-15(30)13-20(19)31/h3-13,21-23H,2H2,1H3 |
InChI Key |
SBJMOADHEGSXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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